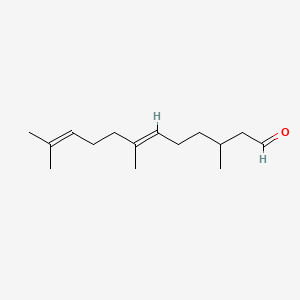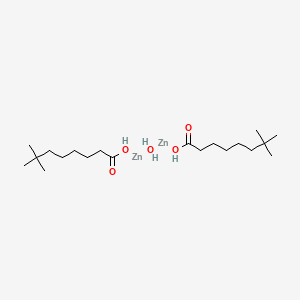
Sulfide, allyl pentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, allyl pentyl, is an organosulfur compound characterized by the presence of a sulfur atom bonded to an allyl group and a pentyl group. Organosulfur compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl sulfides typically involves the S-allylation of sulfinate esters. One efficient method is the reaction of sulfinate esters with allyltrimethylsilane under Pummerer-like conditions, which proceeds through sulfonium intermediates without [3,3]-sigmatropic rearrangement . Another method involves the one-pot synthesis of allyl sulfides from sulfinate esters and allylsilanes, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production methods for allyl sulfides often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Sulfide, allyl pentyl, undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions involving the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Formation of new sulfide derivatives.
Scientific Research Applications
Sulfide, allyl pentyl, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of sulfide, allyl pentyl, involves its interaction with molecular targets and pathways. For example, it can modulate the activity of enzymes and proteins through covalent bonding or non-covalent interactions. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl methyl sulfide
- Propyl methyl sulfide
- Butyl methyl sulfide
Uniqueness
Sulfide, allyl pentyl, is unique due to its specific combination of an allyl group and a pentyl group, which imparts distinct chemical properties and reactivity compared to other sulfides.
Properties
CAS No. |
3393-13-3 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
1-prop-2-enylsulfanylpentane |
InChI |
InChI=1S/C8H16S/c1-3-5-6-8-9-7-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
AMSGWDQTSUNZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


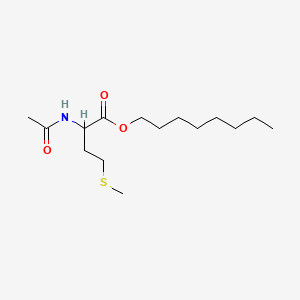

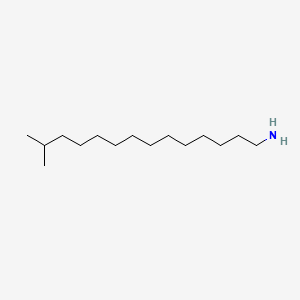
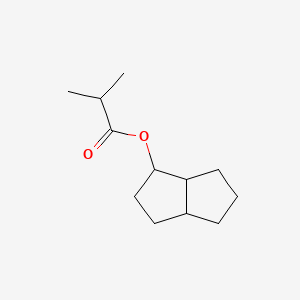
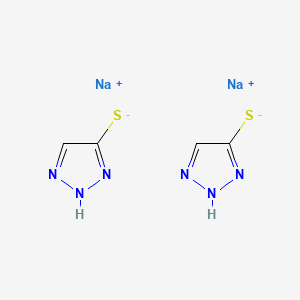
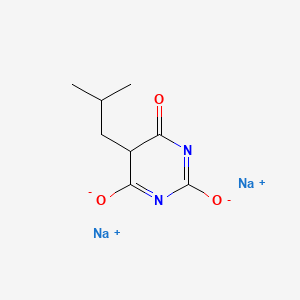
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
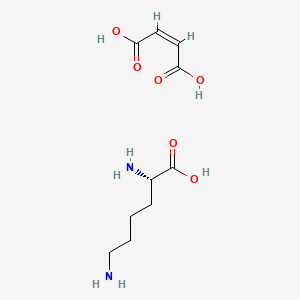
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
